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Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-tetralone, a key

intermediate in pharmaceutical synthesis. It covers its chemical and physical properties,

synthetic approaches, and its application in the development of therapeutic agents, with a

focus on its role as a precursor to the 5α-reductase inhibitor, Bexlosteride.

Core Compound Properties
6-Chloro-2-tetralone, with the CAS number 17556-18-2, is a halogenated derivative of 2-

tetralone.[1][2] Its chemical structure and properties make it a versatile building block in

medicinal chemistry.

Table 1: Physicochemical Properties of 6-Chloro-2-tetralone
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Property Value Source(s)

CAS Number 17556-18-2 [1][2]

IUPAC Name
6-chloro-3,4-dihydro-1H-

naphthalen-2-one
[2]

Molecular Formula C₁₀H₉ClO [1][2]

Molecular Weight 180.63 g/mol [1][2]

Appearance Light yellow to yellow solid

Melting Point 60-65 °C

Boiling Point 115 °C @ 0.01 Torr

Density (Predicted) 1.248 ± 0.06 g/cm³

Synthesis of 6-Chloro-2-tetralone
While specific, detailed experimental protocols for the synthesis of 6-Chloro-2-tetralone are

not readily available in the public domain, its structure lends itself to established synthetic

methodologies for tetralone compounds. The following are plausible synthetic strategies:

Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of tetralones is the intramolecular Friedel-

Crafts acylation of a corresponding γ-arylbutyric acid. For 6-Chloro-2-tetralone, this would

likely involve the cyclization of a precursor like 4-(4-chlorophenyl)butanoic acid. The process

generally involves the conversion of the carboxylic acid to a more reactive acyl chloride,

followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride

(AlCl₃).

Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that could also be employed. This

method involves a Michael addition followed by an intramolecular aldol condensation. A

potential pathway could involve the reaction of a substituted cyclohexenone with a suitable
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vinyl ketone, although this might require more complex starting materials to achieve the desired

substitution pattern.

Application in Drug Development: Synthesis of
Bexlosteride
A significant application of 6-Chloro-2-tetralone is its use as a starting material in the

synthesis of Bexlosteride, a potent and selective inhibitor of the type I isoform of 5α-reductase.

[1] Bexlosteride was advanced to Phase III clinical trials. The synthesis involves a multi-step

sequence that transforms the tetralone scaffold into the final fused quinolinone structure.

Experimental Workflow for Bexlosteride Synthesis
The synthesis of Bexlosteride from 6-Chloro-2-tetralone can be summarized in the following

key steps:

Enamine Formation: 6-Chloro-2-tetralone is reacted with pyrrolidine to form the

corresponding enamine.

Michael Addition and Cyclization: The enamine undergoes a Michael addition with

acrylamide, followed by an intramolecular cyclization and elimination of pyrrolidine to form an

unsaturated lactam.

Reduction: The double bond in the lactam is reduced, typically using a reducing agent like

triethylsilane in the presence of an acid.

Alkylation: The nitrogen of the lactam is alkylated with a methyl halide.

Ring Opening and Resolution: The lactam ring is opened with methanol to form a methyl

ester, which is then resolved to isolate the desired enantiomer.

Lactam Reformation: The resolved amino ester is treated with a base to reform the lactam

ring, yielding Bexlosteride.
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Caption: Synthetic workflow for Bexlosteride from 6-Chloro-2-tetralone.

Signaling Pathway and Mechanism of Action
Bexlosteride, synthesized from 6-Chloro-2-tetralone, is an inhibitor of 5α-reductase type 1.

This enzyme plays a crucial role in androgen signaling by converting testosterone into the more

potent androgen, dihydrotestosterone (DHT). DHT has a higher affinity for the androgen

receptor (AR) than testosterone. The binding of DHT to the AR leads to its dimerization, nuclear

translocation, and the subsequent transcription of androgen-responsive genes, which are

involved in various physiological and pathological processes, including those related to certain

skin conditions and cancers. By inhibiting 5α-reductase, Bexlosteride reduces the levels of

DHT, thereby downregulating androgen signaling.
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Caption: Androgen signaling pathway and the inhibitory action of Bexlosteride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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